1-(3-Chloro-propyl)-4-methyl-benzene
Description
1-(3-Chloro-propyl)-4-methyl-benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a 3-chloropropyl group and a methyl group. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Properties
IUPAC Name |
1-(3-chloropropyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOKAKPDUMOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-propyl)-4-methyl-benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-propyl)-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 1-(3-Hydroxy-propyl)-4-methyl-benzene, 1-(3-Amino-propyl)-4-methyl-benzene.
Oxidation: 1-(3-Chloro-propyl)-4-methyl-benzaldehyde, 1-(3-Chloro-propyl)-4-methyl-benzoic acid.
Reduction: 1-(3-Propyl)-4-methyl-benzene.
Scientific Research Applications
1-(3-Chloro-propyl)-4-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-propyl)-4-methyl-benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-propyl)-benzene: Lacks the methyl group on the benzene ring.
1-(3-Bromo-propyl)-4-methyl-benzene: Contains a bromine atom instead of chlorine.
1-(3-Chloro-propyl)-4-ethyl-benzene: Contains an ethyl group instead of a methyl group.
Uniqueness
1-(3-Chloro-propyl)-4-methyl-benzene is unique due to the presence of both a 3-chloropropyl group and a methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various synthetic applications.
Biological Activity
1-(3-Chloro-propyl)-4-methyl-benzene, also known as 1-chloro-4-(3-chloropropyl)benzene, is an aromatic compound characterized by a benzene ring with a chloropropyl group at the first position and a methyl group at the para position. Its chemical formula is C₉H₁₀Cl, with a molecular weight of approximately 189.08 g/mol. This compound's unique structural features suggest potential biological activities that merit investigation.
The presence of both halogen and alkyl substituents in this compound influences its chemical reactivity and potential interactions with biological systems. Halogenated aromatic compounds are known for their ability to interact with proteins and nucleic acids, which can lead to alterations in biological functions or structures.
Antimicrobial Properties
Research into the biological activity of this compound indicates potential antimicrobial and antifungal properties, similar to other compounds with analogous structures. Compounds with halogenated aromatic characteristics often exhibit significant activity against various microbial strains.
A comparative analysis of related compounds shows that those with similar structures demonstrate varying degrees of antimicrobial effectiveness. For instance, studies have shown that chlorinated phenolic derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Chloro-3-isopropyl-4-methylbenzene | C₁₀H₁₃Cl | Contains an isopropyl group; higher molecular weight. |
| 1-Bromo-4-methylbenzene | C₇H₇Br | Bromine instead of chlorine; different reactivity profile. |
| 2-Chloro-4-methylphenol | C₇H₇ClO | Hydroxy group introduces different functional properties. |
Cytotoxicity Studies
Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies on structurally related compounds have indicated their potential to induce apoptosis in cancer cells through mechanisms involving DNA interaction and signaling pathway modulation.
This compound may exhibit moderate cytotoxic activity, warranting further investigation into its efficacy against specific cancer types. The influence of environmental conditions (hypoxic vs. oxic) on its cytotoxicity could also be a significant area for future research.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Protein Interaction : Similar halogenated compounds have shown the ability to bind to proteins, potentially altering their function.
- Nucleic Acid Interaction : The compound may interact with DNA, affecting replication and transcription processes.
- Signal Transduction Pathways : It might influence various signaling pathways involved in cellular responses to stress or damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
